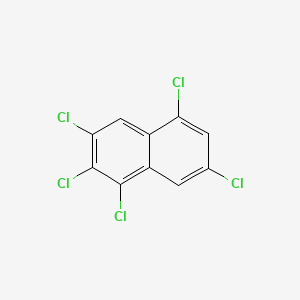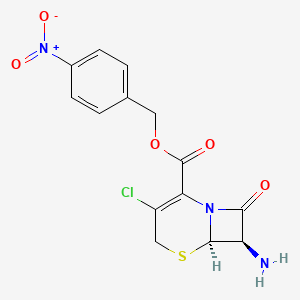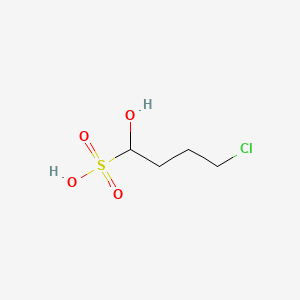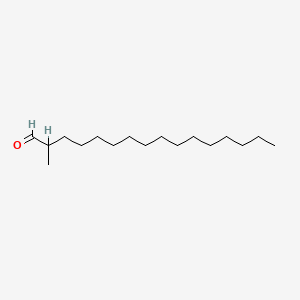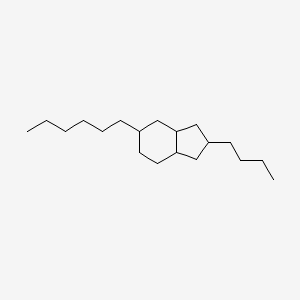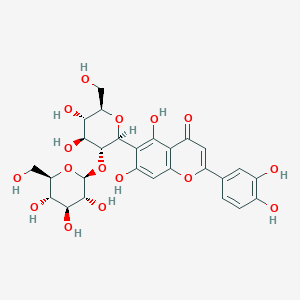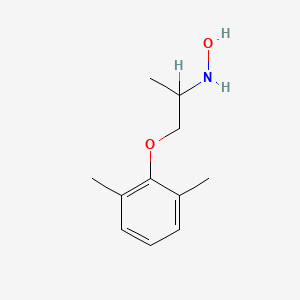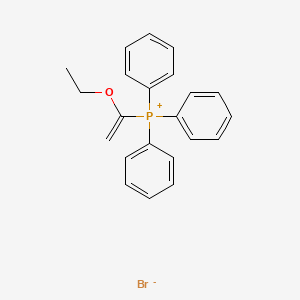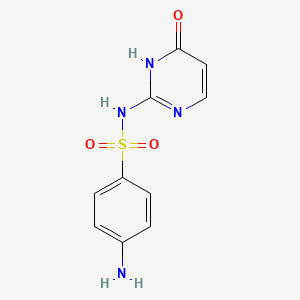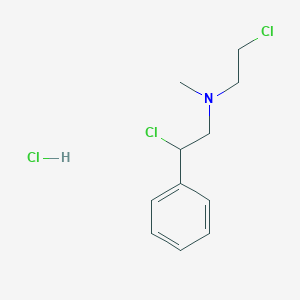
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride
Descripción general
Descripción
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its molecular structure, which includes a phenyl group, two chloroethyl groups, and a methyl group attached to an ethanamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process begins by dissolving thionyl chloride in chloroform and then adding a mixture of diethanolamine and chloroform at a controlled temperature below 0°C. The reaction is maintained at -4 to -6°C to ensure proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization using solvents like ethanol or chloroform to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanamines, while oxidation and reduction can lead to different oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer drugs and other therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the construction of piperazine moieties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential genotoxicity and interactions with DNA.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride involves its ability to alkylate DNA. The compound binds to the N7 nitrogen on the DNA base guanine, leading to crosslinking of DNA strands and preventing cell duplication. This alkylating property makes it effective in disrupting the replication of cancer cells, thereby serving as a basis for its use in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-dimethylethylamine hydrochloride: This compound is similar in structure but has two methyl groups instead of one phenyl group.
2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride: This compound lacks the phenyl group present in 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine hydrochloride.
Uniqueness
This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with biological targets, making it a valuable compound in pharmaceutical research and development.
Propiedades
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZEOLIJARXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(C1=CC=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6407-19-8 | |
| Record name | NSC61603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



